3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Thienyl and Pyridinyl Groups: The thienyl and pyridinyl groups can be introduced through nucleophilic substitution reactions.
Formation of the Carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could yield various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide: Lacks the pyridinylmethylene group.
N’-(4-Pyridinylmethylene)-1H-pyrazole-5-carbohydrazide: Lacks the thienyl group.
Uniqueness
3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the thienyl and pyridinylmethylene groups, which can confer distinct biological and chemical properties compared to similar compounds.
Properties
CAS No. |
303106-94-7 |
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Molecular Formula |
C14H10ClN5OS |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |
InChI Key |
OJYZFNXZNKBRET-CAOOACKPSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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